An In-depth Technical Guide on the Core Properties of Methyl Bromoacetate
An In-depth Technical Guide on the Core Properties of Methyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl bromoacetate (C₃H₅BrO₂) is a versatile and highly reactive chemical compound widely utilized in organic synthesis and biochemical research. As a potent alkylating agent, it serves as a crucial building block for the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its ability to introduce a carboxymethyl group makes it an invaluable tool for modifying the structure and function of various substrates. This technical guide provides a comprehensive overview of the fundamental properties of methyl bromoacetate, including its physicochemical characteristics, spectroscopic data, reactivity, and key applications, with a focus on providing practical information for laboratory and research settings.
Physicochemical Properties
Methyl bromoacetate is a colorless to straw-colored liquid with a sharp, penetrating odor.[1] It is denser than water and is soluble in water and many organic solvents.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 96-32-2 | [1] |
| Molecular Formula | C₃H₅BrO₂ | [1] |
| Molecular Weight | 152.97 g/mol | [1] |
| Appearance | Colorless to straw-colored liquid | [1] |
| Odor | Sharp, penetrating | [1] |
| Boiling Point | 141-145 °C at 760 mmHg | [1][2] |
| 51-52 °C at 15 mmHg | [3] | |
| Melting Point | -50 °C | [1] |
| Density | 1.616 - 1.635 g/cm³ at 20-25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.4520 - 1.458 | [1][3] |
| Solubility | Soluble in water, ethanol, ether, acetone, benzene | [1][4] |
| Flash Point | 62 - 64 °C | [4][5] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | δ (ppm): ~3.7 (s, 3H, OCH₃), ~3.8 (s, 2H, BrCH₂) | [6] |
| ¹³C NMR | δ (ppm): ~25 (BrCH₂), ~53 (OCH₃), ~167 (C=O) | [3] |
| Infrared (IR) | ν (cm⁻¹): ~1740 (C=O stretch), ~1250 (C-O stretch), ~650 (C-Br stretch) | [4] |
| Mass Spectrometry (MS) | m/z: 152/154 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes), 93/95 ([M-COOCH₃]⁺), 59 ([COOCH₃]⁺) | [7] |
Safety and Handling
Methyl bromoacetate is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[7] It is a lachrymator and causes severe irritation to the skin, eyes, and respiratory tract.[1][7]
Table 3: Hazard Information
| Hazard | Description | Reference(s) |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | [1] |
| Corrosivity | Causes severe skin burns and eye damage. | [1] |
| Irritation | Severe irritant to eyes, skin, and respiratory system. Lachrymator. | [1][7] |
| Flammability | Combustible liquid and vapor. | [7] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[4]
Reactivity and Applications
The reactivity of methyl bromoacetate is dominated by the presence of the electrophilic carbon atom adjacent to the bromine atom, making it an excellent substrate for nucleophilic substitution reactions.
Alkylation Reactions
Methyl bromoacetate is widely used as an alkylating agent to introduce a carboxymethyl group onto various nucleophiles, including amines, phenols, and thiols.
Caption: A typical workflow for an alkylation reaction using methyl bromoacetate.
Reformatsky Reaction
Methyl bromoacetate is a common reagent in the Reformatsky reaction, where it reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester.
Caption: The mechanism of the Reformatsky reaction.
Experimental Protocol: Reformatsky Reaction (General Procedure)
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Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (2 eq.). Add a small crystal of iodine and gently heat under an inert atmosphere (e.g., nitrogen or argon) until the purple color of iodine disappears. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous solvent (e.g., THF or toluene) to the activated zinc.
-
Addition of Reactants: In the dropping funnel, prepare a solution of the carbonyl compound (1 eq.) and methyl bromoacetate (1.2 eq.) in the same anhydrous solvent.
-
Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Synthesis of Coumarins and Cyclopropanes
Methyl bromoacetate is a precursor in the synthesis of various heterocyclic compounds, including coumarins and cyclopropanes.[1] The synthesis of coumarins can be achieved through reactions such as the Perkin condensation, although specific protocols using methyl bromoacetate are less common than those using acetic anhydride. For cyclopropane synthesis, methyl bromoacetate can be utilized in reactions like the Simmons-Smith reaction or the Corey-Chaykovsky reaction, typically after conversion to an appropriate ylide or carbenoid.
Biological Relevance and Applications in Drug Development
Methyl bromoacetate's reactivity as an alkylating agent makes it a useful tool in biochemical studies and a potential lead for drug design.
Enzyme Inhibition and Protein Modification
Methyl bromoacetate can irreversibly inhibit enzymes by alkylating nucleophilic amino acid residues, such as histidine, in the active site. This property is utilized to study enzyme mechanisms and identify active site residues.
Caption: General mechanism of enzyme inhibition by methyl bromoacetate.
Experimental Protocol: Alkylation of a Histidine-containing Peptide (General Procedure)
-
Peptide Solution: Dissolve the histidine-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reagent Preparation: Prepare a stock solution of methyl bromoacetate in an organic solvent miscible with the buffer (e.g., DMSO or acetonitrile).
-
Reaction: Add a molar excess of the methyl bromoacetate solution to the peptide solution. The reaction is typically carried out at room temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the alkylated peptide.
-
Quenching: Once the reaction is complete, quench any remaining methyl bromoacetate by adding a small molecule with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol.
-
Purification: Purify the alkylated peptide from the reaction mixture using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and NMR spectroscopy.
Conclusion
Methyl bromoacetate is a fundamental reagent in organic synthesis and a valuable tool for chemical biology and drug discovery. Its well-defined reactivity as an alkylating agent, combined with its commercial availability, ensures its continued importance in both academic and industrial research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this versatile compound.
References
- 1. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
